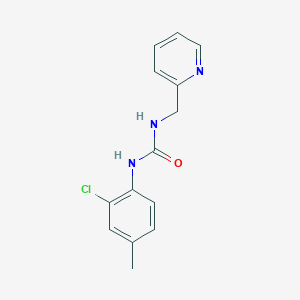![molecular formula C18H19N3O2 B4721497 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide](/img/structure/B4721497.png)
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide
Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide is a complex organic compound that features a benzodiazole ring linked to a methoxybenzamide moiety through a propyl chain
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is an attractive target for cancer treatment .
Mode of Action
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide is believed to inhibit the IL-6/JAK/STAT3 pathway . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . This pathway is involved in cellular responses to interleukin 6, a cytokine that plays a role in inflammation and maturation of B cells. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of diseases like cancer .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide can lead to decreased cell proliferation and increased apoptosis . This can result in the reduction of tumor growth in cancers where the IL-6/JAK/STAT3 pathway is overactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides in the presence of a base such as potassium carbonate.
Coupling with Methoxybenzamide: The final step involves coupling the benzodiazole-propyl intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a methoxybenzamide group.
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide: Contains a furan ring instead of a methoxybenzamide moiety.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methoxybenzamide is unique due to its specific combination of a benzodiazole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-10-5-2-7-13(16)18(22)19-12-6-11-17-20-14-8-3-4-9-15(14)21-17/h2-5,7-10H,6,11-12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWOTAXORJLRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4721419.png)



![5-BROMO-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4721448.png)
![ETHYL 4-[2-(4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4721455.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4721477.png)
![7-((2E)but-2-enyl)-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B4721484.png)

![4-(4-isopropylphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4721488.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4721495.png)
![METHYL 2-[3-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE](/img/structure/B4721501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4721504.png)
![N-(4-chlorophenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B4721508.png)
